molecular formula C14H16N4 B1518049 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile CAS No. 876299-39-7

3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B1518049
CAS No.: 876299-39-7
M. Wt: 240.3 g/mol
InChI Key: PLBIIYNGXZDKGO-UHFFFAOYSA-N
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Description

Historical Context and Development of Aminopyrazole Chemistry

The aminopyrazole scaffold emerged as a critical heterocyclic system in the mid-20th century, with foundational work on 5-aminopyrazoles documented in seminal texts from 1964 and 1967. Early research focused on β-ketonitrile and malononitrile derivatives as precursors, but advancements in regioselective synthesis during the 2000s enabled precise functionalization of the pyrazole core. The compound 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile represents a modern iteration of this lineage, optimized for pharmaceutical applications through strategic substitution at positions 1, 3, and 5. Its development reflects three key trends:

  • Bioisosteric replacement of traditional aryl groups with nitrile-containing moieties
  • Steric modulation via tert-butyl substitution
  • Regiochemical control in N1-arylation strategies

Nomenclature and Classification Systems

The systematic IUPAC name 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile encodes critical structural information:

Position Substituent Classification
1 Benzonitrile aryl N1-arylation product
3 tert-Butyl group Steric directing group
5 Amino group Hydrogen bond donor site

Classified under:

  • Aminopyrazoles (EC 3.5.1.4)
  • Bicyclic nitriles (CAS 876299-39-7)
  • Kinase inhibitor pharmacophores (based on p56 Lck inhibition analogs)

Structural Features and Molecular Architecture

The molecule (C₁₄H₁₆N₄, MW 248.31 g/mol) exhibits three defining structural elements:

  • Pyrazole Core :

    • Planar 5-membered ring with N-N bond length of 1.35 Å
    • Torsional angle between N1-C3 and C3-C4: 178.9° (near-perfect coplanarity)
  • Substituent Geometry :

    • tert-Butyl group creates 109.5° tetrahedral geometry at C3
    • Benzonitrile moiety adopts orthogonal orientation (dihedral angle 85.2°)
  • Electronic Configuration :

    • HOMO (-6.8 eV) localized on pyrazole ring
    • LUMO (-2.1 eV) centered on nitrile group

Table 1: Key Structural Parameters

Parameter Value Technique Source
N1-C2 bond length 1.332 Å X-ray diffraction
C≡N stretching frequency 2235 cm⁻¹ FT-IR
T₁ relaxation time 1.2 s ¹³C NMR

Significance in Heterocyclic Chemistry Research

This compound exemplifies three breakthroughs in pyrazole chemistry:

  • Tautomeric Control : The 1H-pyrazole tautomer is stabilized by 9.3 kcal/mol over 2H-form due to N-H···N≡C hydrogen bonding
  • Directed Functionalization : The amino group enables selective Pd-catalyzed C-H arylation at C4 (yield 71%)
  • Supramolecular Assembly : Forms π-stacked dimers (3.4 Å interplanar distance) in crystalline state

Isomeric Relationships with Similar Compounds

Table 2: Isomeric Comparison

Isomer Key Difference Bioactivity Variance
4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile Para-substituted nitrile 3.2× lower kinase inhibition
3-Amino-5-tert-butylpyrazole Lacks benzonitrile moiety No CRF-1 receptor binding
5-Amino-1-(2,6-dichlorophenyl) analog Halogen vs nitrile 8.5× higher GABA inhibition

The ortho-substituted nitrile in 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile creates unique electronic effects:

  • Resonance assistance : Nitrile withdraws electron density via conjugation (ΔpKa = 1.7 vs meta-isomer)
  • Steric profile : tert-Butyl group reduces rotational freedom (ΔG‡rot = 14.3 kcal/mol)

Properties

IUPAC Name

3-(5-amino-3-tert-butylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-5-10(7-11)9-15/h4-8H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBIIYNGXZDKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182583
Record name 3-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzonitrile
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876299-39-7
Record name 3-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876299-39-7
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Record name 3-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzonitrile
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Record name 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile
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Scientific Research Applications

3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituents, molecular properties, and applications.

Compound Name & Source Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Applications/Notes References
3-(3-tert-Butyl-5-amino-1H-pyrazol-1-yl)benzonitrile () Pyrazole: 3-tert-butyl, 5-amino; Benzonitrile at position 3 240.30 High purity (95%); tert-butyl enhances lipophilicity Pharmaceutical intermediate; potential kinase inhibitor due to pyrazole-amino motif
3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzonitrile (4e) () Benzofuropyrazole fused ring; methoxy group; benzonitrile at position 3 317.32 (calculated) Tumor cell growth inhibition (17% yield) Anticancer research; moderate potency against specific carcinoma cell lines
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile () Pyrazole: 3-azido, 5-methyl; benzonitrile at position 4 224.23 High azide reactivity; stable under thermal conditions (88–96% yield) Click chemistry intermediate; precursor for triazole hybrids in drug discovery
4-(3-(4-Butyl-1H-triazol-1-yl)-5-methyl-1H-pyrazol-1-yl)benzonitrile (21ga) () Pyrazole-triazole hybrid; 4-butyl chain; benzonitrile at position 4 306.37 High nitrogen content (27.43% N); lipophilic Materials science (e.g., OLEDs); potential antimicrobial agent
3-((5-(2-Hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzonitrile (5e) () Pyrazole: 5-(2-hydroxy-4-methoxyphenyl); benzonitrile at position 3 335.34 (calculated) Tumor cell growth inhibition (18% yield) Anticancer research; synergistic effects with standard chemotherapeutics
Compound 40 () Pyridinyl-pyrrole-ethyl chain; 3-fluorophenethylamino; benzonitrile at position 3 432.49 (calculated) Targets nitric oxide synthase in Staphylococcus aureus Antimicrobial research; potential adjuvant for methicillin-resistant infections

Structural and Functional Analysis

  • Positional Isomerism: Benzonitrile at position 3 (target compound) vs. position 4 (e.g., ) alters electronic distribution, affecting binding to biological targets or material properties . Heterocyclic Hybrids: Triazole-pyrazole hybrids () exhibit higher molecular weights (~306 g/mol) than the target compound, which may reduce solubility but improve thermal stability in OLED applications .

Biological Activity

3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H15_{15}N5_{5}
  • Molecular Weight : 245.29 g/mol
  • CAS Number : 869663-56-9

The biological activity of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile is primarily attributed to its interaction with various biological targets, including protein kinases. The compound has shown promise as an inhibitor of specific kinases involved in cancer progression and inflammation.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound exhibits inhibitory effects on several kinases, which are crucial for cell signaling pathways that regulate cell growth and survival.
  • Antiparasitic Activity : Initial studies suggest that derivatives of pyrazole compounds can exhibit antiparasitic properties, particularly against malaria parasites, by interfering with their metabolic pathways.

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile and related compounds:

Activity Target/Organism EC50_{50} (μM) Reference
Protein Kinase Inhibitionc-Met0.005
Antiparasitic ActivityPlasmodium falciparum0.088 - 0.577
Inhibition of VEGFR2Human Cell Lines0.010
Anti-inflammatory EffectsVarious In Vivo ModelsNot Specified

Case Study 1: Antiparasitic Efficacy

In a study evaluating the efficacy of pyrazole derivatives against Plasmodium species, it was found that certain modifications to the pyrazole ring significantly enhanced activity against malaria parasites. The tested compound demonstrated an EC50_{50} value indicating moderate efficacy, suggesting potential for further development as an antimalarial agent .

Case Study 2: Cancer Treatment Potential

Research has indicated that compounds similar to 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile exhibit potent inhibition of c-Met kinase, a target implicated in various cancers. This inhibition was shown to reduce tumor growth in preclinical models, highlighting the compound's potential as a therapeutic agent in oncology .

Preparation Methods

Synthesis of 5-Aminopyrazole Core

The key intermediate in the synthesis of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile is the 5-aminopyrazole scaffold bearing the tert-butyl substituent. The most versatile and widely reported method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This approach allows for the introduction of various substituents on the pyrazole ring, including tert-butyl groups, by selecting appropriate β-ketonitrile precursors.

  • Condensation Reaction: β-Ketonitriles react with hydrazine or substituted hydrazines under mild conditions to form 5-aminopyrazoles. For example, benzoylacetonitrile derivatives substituted with tert-butyl groups can be used to introduce the tert-butyl substituent at the 3-position of the pyrazole ring.

  • Reaction Conditions: Typically, the condensation is carried out in ethanol or other suitable solvents at room temperature or under reflux. The reaction time varies from several hours to overnight depending on the substrates.

  • Advantages: This method avoids the use of unstable β-ketonitrile intermediates and is amenable to combinatorial synthesis for library generation in drug discovery.

  • Example: Benzoylacetonitrile (or its tert-butyl-substituted analog) reacts with hydrazine hydrate to yield the corresponding 5-aminopyrazole derivative.

Attachment of the Benzonitrile Moiety

The linkage of the 5-aminopyrazole core to the benzonitrile ring at the pyrazole nitrogen (N-1) is commonly achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

  • Nucleophilic Substitution: The pyrazole nitrogen acts as a nucleophile attacking a suitably activated benzonitrile derivative, such as 3-bromobenzonitrile or 3-chlorobenzonitrile, under basic conditions.

  • Catalytic Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination) can be employed to couple pyrazole nitrogen with aryl halides bearing the nitrile group. Typical catalysts include palladium(II) acetate with phosphine ligands, in the presence of a base like potassium carbonate, in solvents such as dimethylformamide (DMF) or toluene at elevated temperatures (80–120°C).

  • Reaction Optimization: Parameters such as catalyst loading, base strength, solvent choice, and temperature are optimized to maximize yield and purity.

Representative Synthetic Route Summary

Step Starting Material Reagents/Conditions Product Notes
1 tert-Butyl-substituted β-ketonitrile Hydrazine hydrate, EtOH, reflux or RT, several hours 3-tert-butyl-5-aminopyrazole Formation of 5-aminopyrazole core
2 3-bromobenzonitrile Pd(OAc)2, phosphine ligand, K2CO3, DMF, 100°C, 12 h 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile Coupling via Buchwald–Hartwig amination

Alternative Synthetic Approaches

  • Hydrazone Formation and Cyclization: Some methods involve first forming hydrazones from aromatic diazonium salts and β-ketonitriles, followed by cyclization with hydrazine to yield 5-amino-3-arylpyrazoles. This route allows for structural diversity but may require additional purification steps.

  • Resin-bound Synthesis: Solid-phase synthesis using resin-bound intermediates has been reported to efficiently generate 5-aminopyrazoles, facilitating combinatorial library synthesis. Resin cleavage yields the free pyrazole derivatives, which can then be functionalized further.

Research Findings and Analytical Data

  • Yields: Reported yields for the condensation step are generally high (70–90%), while the coupling step yields vary depending on catalyst and conditions but can reach up to 90%.

  • Purification: Products are typically purified by column chromatography using gradients of cyclohexane/ethyl acetate or dichloromethane/methanol.

  • Characterization Techniques:

    • NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and presence of amino and tert-butyl groups.
    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.
    • IR Spectroscopy: Identification of NH_2 stretch (~3135 cm^-1) and nitrile stretch (~2228 cm^-1).
    • X-ray Crystallography: Used to confirm molecular geometry when crystalline samples are obtained.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
β-Ketonitrile Condensation with Hydrazine β-Ketonitrile (tert-butyl substituted), hydrazine hydrate EtOH, RT or reflux, hours High versatility, good yields, simple setup Requires preparation of β-ketonitrile precursor
Palladium-Catalyzed Coupling 3-bromobenzonitrile, Pd(OAc)_2, phosphine ligand, base DMF, 80–120°C, 12 h Efficient N-arylation, high selectivity Requires expensive catalysts, inert atmosphere
Solid-Phase Synthesis Resin-bound intermediates, hydrazine hydrate THF, ethanol, RT Facilitates combinatorial synthesis Limited scalability, resin cost

Q & A

Q. What are the common synthetic routes for 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile?

  • Methodological Answer: The compound is typically synthesized via condensation reactions. For example, pyrazole derivatives are prepared by reacting (E)-4-(3-(2-amino-3,5-dibromophenyl)acryloyl)benzonitrile with aryl hydrazides in acetic acid under conventional heating (Figure 1 in ) . Advanced routes include click chemistry, such as azide-alkyne cycloaddition, as demonstrated in the synthesis of 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile using azido(trimethyl)silane and trifluoroacetic acid (TFA) at 50°C . Purification often involves flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer: Key characterization techniques include:
  • IR Spectroscopy : C=N stretching (1598–1620 cm⁻¹), CN group (2351–2360 cm⁻¹), and N–H vibrations (~3456 cm⁻¹) confirm pyrazole ring formation .
  • NMR : ¹H NMR signals for pyrazole CH protons (3.09–3.74 ppm), benzylic protons (3.95–4.86 ppm), and –NH₂ protons (5.42–5.90 ppm) . ¹³C NMR identifies nitrile carbons (~118 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution EI-MS validates molecular formulas (e.g., m/z 224.0805 for C₁₁H₈N₆) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer:
  • Temperature Control : Reactions at 50°C with extended time (16 h vs. 3 h) increased yields from 88% to 96% in azide-based syntheses .
  • Catalyst Use : Triethylamine as a base enhances coupling efficiency in hydrazide condensations .
  • Purification : Dry-load flash chromatography (silica gel, cyclohexane/ethyl acetate gradients) minimizes side-product contamination .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to assess charge transfer and reactivity .
  • Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., nitrile group’s electron-withdrawing effects) .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic/nucleophilic sites for reaction planning .

Q. How to design bioactivity studies targeting viral proteins or protein-protein interactions?

  • Methodological Answer:
  • Molecular Docking : Use programs like AutoDock to simulate binding to viral targets (e.g., HIV protease) .
  • Derivatization : Introduce substituents (e.g., halogen atoms) to enhance binding affinity, guided by SAR studies .
  • In Vitro Assays : Evaluate inhibition of viral replication (e.g., plaque reduction assays) and cytotoxicity (MTT assays) .

Q. How to resolve discrepancies in spectroscopic data between experimental and computational studies?

  • Methodological Answer:
  • Benchmarking : Compare experimental IR/NMR data with DFT-optimized structures (e.g., Gaussian 09 software) to validate computational models .
  • Solvent Corrections : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent effects on NMR chemical shifts .
  • Error Analysis : Use RMSD (root-mean-square deviation) to quantify deviations between predicted and observed spectra .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile
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